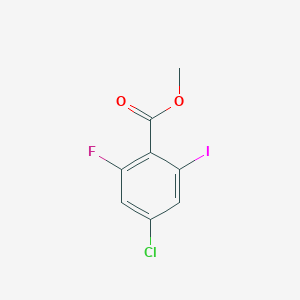

Methyl 4-chloro-2-fluoro-6-iodobenzoate

Description

Contextualization of Highly Substituted Aromatic Esters in Chemical Science

The nature and position of substituents on the aromatic ring can dictate the reactivity of the ester group itself. For instance, electron-withdrawing groups, such as nitro or cyano groups, can increase the rate of reactions like hydrolysis by making the carbonyl carbon more electrophilic. numberanalytics.com Conversely, electron-donating groups tend to decrease this reactivity. numberanalytics.com This predictable modulation of reactivity is a cornerstone of rational chemical synthesis.

Beyond influencing the ester functional group, the substituents themselves can serve as handles for further chemical transformations. This multi-functionality makes highly substituted aromatic esters valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials like high-performance polymers. numberanalytics.com The stable aromatic core, combined with the reactive potential of its various substituents, allows for the construction of complex molecular architectures.

To illustrate the diversity within this class, the table below compares the properties of several substituted methyl benzoates.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Substituents |

| Methyl 4-chlorobenzoate | C₈H₇ClO₂ | 170.59 | 4-Chloro |

| Methyl 4-iodobenzoate | C₈H₇IO₂ | 262.046 | 4-Iodo |

| Methyl 2-fluoro-4-iodobenzoate | C₈H₆FIO₂ | 280.03 | 2-Fluoro, 4-Iodo |

| Methyl 4-chloro-2-fluoro-6-iodobenzoate | C₈H₅ClFIO₂ | 314.48 | 4-Chloro, 2-Fluoro, 6-Iodo |

This table is populated with data from sources evitachem.comechemi.comsigmaaldrich.comwikipedia.org.

Significance of Halogenated Benzoate (B1203000) Derivatives as Synthetic Intermediates

The introduction of halogen atoms onto the benzoate ring dramatically expands the synthetic utility of these esters. mt.comnih.gov Halogenated benzoates are key intermediates, with the halogens serving as versatile reactive sites for a multitude of chemical reactions. mt.comnih.govresearchgate.net The specific halogen—fluorine, chlorine, bromine, or iodine—determines its reactivity, with iodine being the most readily displaced and fluorine the least. mt.com

This compound is a prime example of a multi-halogenated synthetic intermediate. The presence of three different halogens at distinct positions on the aromatic ring allows for selective and sequential chemical modifications. This differential reactivity is a powerful tool in organic synthesis, enabling the construction of complex molecules in a controlled manner.

The iodine atom, in particular, is an excellent leaving group in transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the formation of new carbon-carbon bonds, a fundamental process in the synthesis of many pharmaceuticals and functional materials. The chlorine and fluorine atoms are less reactive under these conditions, allowing them to be retained for subsequent transformations.

The strategic placement of halogens, as seen in this compound, provides chemists with a pre-functionalized scaffold, streamlining synthetic routes and enabling access to novel chemical structures.

Below are the key chemical identifiers and properties for this compound.

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₈H₅ClFIO₂ |

| Molecular Weight | 314.48 g/mol |

| InChI Key | JNDAUEKVTNUJTP-UHFFFAOYSA-N |

| Canonical SMILES | COC(=O)C1=C(C=C(C=C1I)Cl)F |

This table is populated with data from source evitachem.com.

Structure

2D Structure

Properties

Molecular Formula |

C8H5ClFIO2 |

|---|---|

Molecular Weight |

314.48 g/mol |

IUPAC Name |

methyl 4-chloro-2-fluoro-6-iodobenzoate |

InChI |

InChI=1S/C8H5ClFIO2/c1-13-8(12)7-5(10)2-4(9)3-6(7)11/h2-3H,1H3 |

InChI Key |

JNDAUEKVTNUJTP-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C(C=C(C=C1I)Cl)F |

Origin of Product |

United States |

Synthetic Methodologies for Methyl 4 Chloro 2 Fluoro 6 Iodobenzoate

Strategic Disconnections and Retrosynthetic Analysis

Retrosynthetic analysis is a method for planning a synthesis by deconstructing the target molecule into simpler, readily available starting materials. For Methyl 4-chloro-2-fluoro-6-iodobenzoate, the analysis must consider the regiochemical challenges posed by the four different substituents.

A primary disconnection can be made at the carbon-iodine bond, as iodination is often a late-stage functionalization step. This leads to the precursor Methyl 4-chloro-2-fluorobenzoate (B8447827) . This disconnection is synthetically viable as the introduction of iodine can be achieved via electrophilic iodination or through a metalation-iodination sequence.

Further deconstruction of Methyl 4-chloro-2-fluorobenzoate suggests a disconnection of the carbon-chlorine bond, leading to Methyl 2-fluorobenzoate (B1215865) . This precursor is attractive as the fluorine atom is a strong ortho-, para-director, which would facilitate the introduction of the chlorine atom at the desired C4 position. The synthesis could then proceed by introducing the halogens in a specific order to control the regioselectivity. An alternative retrosynthetic pathway could involve starting with a molecule that already contains the 1,2,4-substitution pattern and then introducing the final halogen and ester functionality.

A plausible retrosynthetic pathway is outlined below:

| Target Molecule | Precursor 1 | Precursor 2 | Starting Material |

| This compound | Methyl 4-chloro-2-fluorobenzoate | Methyl 2-fluorobenzoate | 2-Fluorobenzoic acid |

This analysis suggests a forward synthesis commencing with the esterification of 2-fluorobenzoic acid, followed by sequential regioselective chlorination and iodination.

Halogenation and Polyhalogenation Approaches in Aromatic Systems

The synthesis of polyhalogenated aromatic compounds relies heavily on controlling the regioselectivity of halogen introduction. The directing effects of the substituents already present on the ring are paramount.

The regiochemical outcome of electrophilic aromatic halogenation is governed by the electronic properties of the substituents on the benzene (B151609) ring. numberanalytics.com Electron-donating groups (EDGs) activate the ring and direct incoming electrophiles to the ortho and para positions, while electron-withdrawing groups (EWGs) deactivate the ring and direct to the meta position. numberanalytics.com Halogens themselves are a unique class, being deactivating yet ortho-, para-directing.

In the context of synthesizing this compound, the directing effects of the ester, fluoro, and chloro groups must be carefully considered at each step.

Table of Substituent Directing Effects:

| Substituent | Electronic Effect | Directing Influence |

| -COOCH₃ (Ester) | Deactivating (EWG) | Meta-director |

| -F (Fluoro) | Deactivating (Inductive), Activating (Resonance) | Ortho-, Para-director |

| -Cl (Chloro) | Deactivating (Inductive), Activating (Resonance) | Ortho-, Para-director |

| -I (Iodo) | Deactivating (Inductive), Activating (Resonance) | Ortho-, Para-director |

Achieving the desired 1,2,4,6-substitution pattern on the benzoate (B1203000) ring necessitates a carefully planned sequence of halogenation reactions. A hypothetical sequential protocol based on the retrosynthetic analysis could be:

Esterification: Conversion of 2-fluorobenzoic acid to Methyl 2-fluorobenzoate.

Chlorination: Introduction of a chlorine atom. The fluorine atom at C2 is a powerful ortho-, para-director. The para position (C5) is sterically accessible, but the C4 position can also be targeted under specific conditions. However, the most likely major product of electrophilic chlorination of Methyl 2-fluorobenzoate would be Methyl 5-chloro-2-fluorobenzoate. To achieve the desired 4-chloro isomer, one might need to start with a different precursor, such as 4-chloro-2-fluoroaniline, which can be converted to the target benzoic acid via diazotization and Sandmeyer-type reactions.

Iodination: The final step would be the introduction of iodine at the C6 position of Methyl 4-chloro-2-fluorobenzoate. At this stage, the C6 position is ortho to the directing fluorine group and ortho to the meta-directing ester group. The combined directing effects and potential steric hindrance must be managed to achieve regioselectivity.

A potential multi-step synthesis pathway could involve a sequence of halogenation, reduction, and functional group interconversion steps, similar to methods used for other complex halogenated aromatics. google.com For instance, a synthesis could begin with a nitrated precursor to control the substitution pattern, followed by reduction of the nitro group to an amine, which can then be replaced by a halogen via a diazonium salt. google.com

Halogen migration, often termed a "halogen dance," is a phenomenon observed in certain aromatic systems, typically under the influence of a strong base. This reaction involves the intramolecular migration of a halogen atom from one position on the aromatic ring to another. While documented for various haloaromatic compounds, its application in the synthesis of highly substituted benzoate derivatives like the target molecule is not a standard or predictable strategy. nih.gov

These migrations often proceed through aryne intermediates or by a series of deprotonation and reprotonation steps. The presence of multiple halogens and an ester group would complicate such a reaction, likely leading to a mixture of isomers, making it an undesirable approach for a regioselective synthesis of this compound.

Directed Ortho Metalation (DOM) Strategies for Functionalization of Substituted Aromatics

Directed Ortho Metalation (DoM) is a powerful synthetic tool that provides a regioselective method for functionalizing aromatic rings. numberanalytics.comchem-station.com The strategy utilizes a directing metalation group (DMG) which coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position. wikipedia.orgorganic-chemistry.org This generates a stabilized aryllithium intermediate that can be trapped by various electrophiles. wikipedia.org

In the synthesis of this compound, DoM presents a compelling alternative to classical electrophilic substitution for the final iodination step. Starting with Methyl 4-chloro-2-fluorobenzoate, the goal would be to selectively deprotonate the C6 position.

The directing ability of various functional groups in DoM reactions follows a general hierarchy. Both the ester and fluoro groups can act as DMGs.

Fluoro Group as DMG: The fluorine atom can direct lithiation to the adjacent C3 position.

Ester Group as DMG: The carbonyl oxygen of the methyl ester can direct lithiation to the C6 position.

The competition between these two directing groups would determine the site of metalation. In many cases, the directing power of groups like amides or carbamates is stronger than that of halogens. acs.org For the ester group, its effectiveness can be influenced by steric factors and the specific organolithium base used. The carboxylate group itself is an effective DMG, allowing for the lithiation of unprotected benzoic acids. semanticscholar.orgresearchgate.net

A potential DoM sequence is as follows:

Substrate: Methyl 4-chloro-2-fluorobenzoate.

Metalation: Treatment with a strong lithium base, such as n-Butyllithium (n-BuLi) or Lithium diisopropylamide (LDA), at low temperatures (e.g., -78 °C) in an ethereal solvent like THF. The base would coordinate with the ester group, facilitating the removal of the proton at the C6 position.

Electrophilic Trap: The resulting aryllithium intermediate is then quenched with an iodine electrophile, such as molecular iodine (I₂) or 1,2-diiodoethane, to install the iodine atom at C6, yielding the final product.

Hypothetical DoM Reaction Conditions:

| Step | Reagents and Conditions | Purpose |

| Metalation | Methyl 4-chloro-2-fluorobenzoate, n-BuLi or LDA, THF, -78 °C | Regioselective deprotonation at the C6 position |

| Electrophilic Quench | I₂ or C₂H₄I₂ | Introduction of the iodine atom to form the target molecule |

This DoM strategy offers a highly regioselective route to the C6-iodinated product, overcoming the potential mixture of isomers that might arise from electrophilic aromatic substitution on a complex, polysubstituted ring.

Magnesium-Mediated Metalation (Magnesiation) and Subsequent Derivatization

Magnesium-mediated metalation, or magnesiation, is a powerful tool for the functionalization of aromatic rings. This process involves the insertion of magnesium into a carbon-halogen bond, forming a Grignard reagent, which can then be reacted with various electrophiles to introduce new functional groups. In the context of halogenated benzoates, this method allows for selective derivatization.

The high reactivity of Grignard reagents, however, makes them incompatible with many functional groups, such as esters, which can be attacked by the nucleophilic organomagnesium compound. nih.gov This limits the direct application of magnesiation to substrates already containing such functional groups without prior protection. The reaction is typically carried out in ethereal solvents like tetrahydrofuran (B95107) or diethyl ether. nrochemistry.comyoutube.com

Table 1: Key Features of Magnesium-Mediated Metalation

| Feature | Description |

| Reagents | Organomagnesium or organolithium compounds |

| Catalysts | Often not required for Grignard formation, but subsequent cross-coupling may use Ni or Pd. |

| Solvents | Tetrahydrofuran (THF), diethyl ether (Et2O) |

| Functional Group Tolerance | Low; incompatible with acidic protons and many electrophilic functional groups. nih.govyoutube.com |

| Side Reactions | Homocoupling and reduction products. nrochemistry.comyoutube.com |

Influence of Ester and Halogen Directing Groups on Regioselectivity

In the synthesis of polysubstituted aromatic compounds, directing groups play a crucial role in controlling the regioselectivity of C-H functionalization reactions. researchgate.netrsc.org These groups, by coordinating to a metal catalyst, can direct the reaction to a specific, often ortho, position. nih.gov

For benzoate esters, the ester group can act as a directing group. researchgate.netnih.gov The regioselectivity of reactions on polyhalogenated benzoates is influenced by a combination of steric and electronic effects of both the ester and the halogen substituents. researchgate.net For instance, in metal-catalyzed C-H activation reactions, a Lewis basic functional group, such as the oxygen of the ester carbonyl, can bind to the metal center, guiding the catalytic machinery to a nearby C-H bond. researchgate.net The interplay between multiple halogen substituents and the ester group dictates the ultimate site of functionalization, with larger halogens like iodine potentially exerting significant steric hindrance that influences the approach of the catalyst.

Transition Metal-Catalyzed Cross-Coupling Reactions for C-C Bond Formation

Transition metal-catalyzed cross-coupling reactions are fundamental methodologies for the formation of carbon-carbon bonds and have become indispensable in modern organic synthesis. nih.gov

Suzuki-Miyaura Coupling in the Context of Halogenated Benzoates

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that joins an organoboron compound with an organic halide or triflate. youtube.com This reaction is widely used for the synthesis of biaryls due to its mild reaction conditions, broad functional group tolerance, and the commercial availability and stability of boronic acids and their esters. researchgate.netnih.gov

In polyhalogenated systems, the chemoselectivity of the Suzuki-Miyaura coupling is a key consideration. The relative reactivity of the different carbon-halogen bonds (C-I > C-Br > C-Cl) often allows for selective coupling at the most reactive site. researchgate.net For a substrate like this compound, the C-I bond is expected to be the most reactive site for oxidative addition to the palladium(0) catalyst, enabling selective functionalization at the C-6 position. The choice of catalyst, ligands, base, and solvent can further influence the selectivity and efficiency of the coupling. youtube.com

Table 2: General Conditions for Suzuki-Miyaura Coupling

| Component | Example |

| Catalyst | Palladium complexes, e.g., Pd(PPh₃)₄ |

| Organoboron Reagent | Arylboronic acids, alkylboronic esters |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ |

| Solvent | Toluene, Dioxane, THF, Water |

Negishi Cross-Coupling Applications for Aryl-Aryl or Aryl-Alkyl Bond Formation

The Negishi cross-coupling reaction involves the palladium- or nickel-catalyzed coupling of an organozinc reagent with an organic halide. scispace.com Organozinc reagents are generally more reactive than organoboron compounds but less reactive than Grignard reagents, offering a good balance of reactivity and functional group tolerance. nih.gov This makes the Negishi coupling a powerful tool for forming both aryl-aryl and aryl-alkyl bonds. scispace.comnih.gov

For substrates like this compound, the Negishi reaction can be employed to introduce a wide variety of alkyl or aryl groups. mit.edu The chemoselectivity again favors reaction at the C-I bond. The development of specialized ligands has expanded the scope of Negishi coupling to include sterically demanding substrates and secondary alkylzinc reagents, minimizing side reactions like β-hydride elimination. nih.govnih.gov

Palladium/Norbornene Cooperative Catalysis for Remote C-H Functionalization

A more advanced strategy for the functionalization of aryl halides is the palladium/norbornene cooperative catalysis, often referred to as the Catellani reaction. wikipedia.org This powerful methodology allows for the sequential functionalization of an aryl halide at both the ortho and ipso positions in a single catalytic cycle. nih.gov

The reaction is initiated by the oxidative addition of a palladium(0) catalyst to the aryl halide (e.g., the C-I bond of this compound). wikipedia.org Norbornene then inserts into the aryl-palladium bond, and the resulting complex facilitates the activation of a C-H bond at the ortho position, forming a stable palladacycle. illinois.edu This intermediate can then react with an electrophile. Finally, a terminating cross-coupling reaction occurs at the original ipso position, and the active catalyst is regenerated. wikipedia.org This strategy enables the construction of highly substituted aromatic rings from simpler starting materials and offers unique pathways for remote C-H functionalization. nih.govresearchgate.net The versatility of this reaction allows for the introduction of a wide range of alkyl, aryl, and other functional groups at the ortho position, followed by various terminating reactions at the ipso position. wikipedia.org

Esterification Reactions for Methyl Benzoate Formation

The final step in the synthesis of this compound is typically the esterification of the corresponding carboxylic acid, 4-chloro-2-fluoro-6-iodobenzoic acid.

Methods for Methyl Ester Formation from Corresponding Acids or Acid Chlorides

Several standard methods can be employed for the formation of the methyl ester. The choice of method often depends on the scale of the reaction, the stability of the starting material, and the desired purity of the product.

One of the most common and straightforward methods is Fischer-Speier esterification . This acid-catalyzed reaction involves heating the carboxylic acid in an excess of methanol (B129727) with a catalytic amount of a strong acid, such as sulfuric acid or hydrochloric acid. The equilibrium is driven towards the ester product by using a large excess of the alcohol.

For substrates that may be sensitive to strong acids or high temperatures, milder methods are available. The use of diazomethane (B1218177) provides a rapid and high-yielding route to methyl esters. However, diazomethane is highly toxic and explosive, limiting its use to small-scale laboratory preparations.

Alternatively, the carboxylic acid can be converted to a more reactive acid chloride by treatment with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acid chloride is then reacted with methanol, often in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine, to afford the methyl ester under mild conditions.

Another effective method involves the use of esterification agents such as dimethyl sulfate (B86663) or methyl iodide in the presence of a base like potassium carbonate or sodium bicarbonate. These reactions typically proceed under mild conditions and are suitable for a wide range of substrates.

Table 2: Comparison of Common Methyl Esterification Methods

| Method | Reagents | Advantages | Disadvantages |

| Fischer-Speier Esterification | Methanol, Strong Acid (e.g., H₂SO₄) | Inexpensive, suitable for large scale | Requires heating, strong acid can cause side reactions |

| Diazomethane | CH₂N₂ | High yield, mild conditions | Highly toxic and explosive |

| Acid Chloride Formation | SOCl₂ or (COCl)₂, then Methanol | Mild conditions for esterification step | Requires an extra step to form the acid chloride |

| Alkylating Agents | Methyl iodide or Dimethyl sulfate, Base | Mild conditions | Alkylating agents can be toxic |

Advanced Synthetic Strategies and Regiocontrol in Polyfunctionalized Arenes

The synthesis of highly substituted aromatic compounds like this compound presents a significant challenge in controlling the regioselectivity of the substitution reactions. Advanced synthetic strategies are often required to achieve the desired arrangement of functional groups on the aromatic ring.

Tuning Regioselectivity Through Ligand Design and Reaction Conditions

In transition metal-catalyzed reactions, the choice of ligand coordinated to the metal center plays a crucial role in determining the regioselectivity of the transformation. Bulky or electronically distinct ligands can influence the steric and electronic environment around the catalytic center, thereby directing the reaction to a specific position on the aromatic substrate. For instance, in palladium-catalyzed C-H activation reactions, the design of the directing group and the ligand can allow for selective functionalization of otherwise unreactive C-H bonds.

Reaction conditions such as temperature, solvent, and the nature of the base can also have a profound impact on regioselectivity. By carefully optimizing these parameters, it is often possible to favor the formation of one regioisomer over others. For example, in directed ortho-metalation (DoM), the choice of the organolithium reagent and the presence of additives like tetramethylethylenediamine (TMEDA) can influence which ortho position is deprotonated. organic-chemistry.orgbeilstein-journals.org

Cascade and Tandem Reactions for Complex Structure Assembly

Cascade reactions, also known as domino or tandem reactions, are powerful synthetic tools that allow for the formation of multiple chemical bonds in a single synthetic operation without isolating the intermediates. researchgate.netacs.org This approach offers significant advantages in terms of efficiency, atom economy, and reduction of waste. researchgate.net

In the context of synthesizing polyfunctionalized arenes, a cascade reaction could involve an initial coupling or cyclization event that sets up the aromatic core, followed by one or more subsequent functionalization steps. For example, a palladium-catalyzed cascade reaction could involve an intramolecular carbopalladation followed by a cross-coupling reaction to introduce multiple substituents in a single pot.

Tandem reactions, which involve a sequence of reactions where the product of the first reaction is the substrate for the second, can also be strategically employed. For instance, a halogenation reaction could be followed in the same pot by a cross-coupling reaction to build up molecular complexity efficiently. The development of such cascade and tandem processes is a key area of research for the streamlined synthesis of complex aromatic molecules.

Reaction Pathways and Mechanistic Elucidation of Methyl 4 Chloro 2 Fluoro 6 Iodobenzoate Transformations

Mechanistic Principles of Halogenation and Dehalogenation Processes

Halogenation and dehalogenation reactions are fundamental transformations for modifying aromatic rings. The specific mechanism depends on the reaction conditions and the nature of the substituents already present on the ring.

Electrophilic Aromatic Halogenation Mechanisms

Electrophilic aromatic substitution (EAS) is a characteristic reaction of aromatic compounds. wikipedia.org For a new halogen to be introduced onto the ring of Methyl 4-chloro-2-fluoro-6-iodobenzoate, a strong electrophile is required, often generated with the help of a Lewis acid catalyst. wikipedia.orgmasterorganicchemistry.com

The substituents on the benzene (B151609) ring dictate the position and rate of further substitution. These effects are categorized as activating or deactivating and are influenced by a combination of induction and resonance. msu.edu

Activating Groups: These groups donate electron density to the ring, making it more nucleophilic and thus more reactive towards electrophiles. They typically direct incoming electrophiles to the ortho and para positions. wikipedia.orgorganicchemistrytutor.com

Deactivating Groups: These groups withdraw electron density from the ring, making it less reactive. Most deactivating groups direct incoming electrophiles to the meta position. wikipedia.orgyoutube.com

Halogens are a unique class of substituents. They are deactivating due to their strong inductive electron withdrawal but are ortho, para-directing because of their ability to donate a lone pair of electrons through resonance, which stabilizes the arenium ion intermediate. youtube.compressbooks.publibretexts.org The methoxycarbonyl group (-COOCH₃) is a deactivating group and a meta-director. youtube.com

In this compound, all available positions are occupied. For an electrophilic halogenation to occur, one of the existing groups would first need to be removed. However, considering the directing effects of the present substituents can offer insight into the relative reactivity of each position.

| Substituent | Effect on Reactivity | Directing Effect |

|---|---|---|

| -F, -Cl, -I | Deactivating | Ortho, Para |

| -COOCH₃ | Deactivating | Meta |

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SₙAr) is a pathway for replacing a leaving group on an aromatic ring with a nucleophile. wikipedia.org This reaction is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. wikipedia.orgpressbooks.pubmasterorganicchemistry.com These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, through resonance. libretexts.org

The rate of SₙAr reactions is dependent on the nature of the leaving group. Contrary to Sₙ2 reactions, the reactivity order for halogens in SₙAr is often F > Cl ≈ Br > I. wikipedia.orgnih.gov This is because the rate-determining step is the initial attack of the nucleophile, which is accelerated by the strong inductive electron withdrawal of fluorine. wikipedia.orgnih.gov

Given the structure of this compound, the electron-withdrawing methoxycarbonyl group and the other halogens activate the ring towards nucleophilic attack. The relative leaving group ability would determine which halogen is preferentially substituted.

| Halogen | Relative Reactivity |

|---|---|

| F | Highest |

| Cl | Intermediate |

| Br | Intermediate |

| I | Lowest |

Radical Mechanisms in Halogen-Containing Systems

Dehalogenation can also proceed through radical mechanisms, often initiated by light, heat, or a radical initiator. organic-chemistry.org These reactions involve the homolytic cleavage of the carbon-halogen bond to form an aryl radical. nih.gov The stability of this bond is a key factor, with the bond dissociation energy decreasing down the group: C-F > C-Cl > C-Br > C-I. wikipedia.org

Consequently, the carbon-iodine bond in this compound is the most likely to undergo homolytic cleavage, making radical deiodination a plausible transformation. wikipedia.org These reactions can be achieved using various reducing agents and catalysts, including transition-metal-free systems under visible light photoredox catalysis. organic-chemistry.orgacs.org The resulting aryl radical can then be trapped by a hydrogen atom donor to yield the dehalogenated product. nih.gov

Understanding Metalation Mechanisms in Highly Substituted Aromatics

Metalation reactions, particularly those involving organolithium reagents, are powerful tools for the functionalization of aromatic rings.

Detailed Mechanism of Directed Ortho Metalation

Directed ortho metalation (DoM) is a regioselective method for deprotonating the position ortho to a directing metalation group (DMG). chem-station.comwikipedia.org The DMG, which typically contains a heteroatom with lone pair electrons, coordinates to the organolithium reagent, bringing the strong base in proximity to the ortho proton and facilitating its abstraction. wikipedia.orgorganic-chemistry.org

Common DMGs include amides, carbamates, and methoxy (B1213986) groups. wikipedia.org The methoxycarbonyl group in this compound can act as a DMG, directing metalation to the ortho positions. In this molecule, both positions ortho to the ester (position 2 and 6) are occupied by fluorine and iodine. Therefore, a standard DoM reaction involving proton abstraction is not possible. However, the principle of coordination from the ester group is still relevant in other transformations.

| Group | Example |

|---|---|

| Amide | -CONR₂ |

| Carbamate | -OCONR₂ |

| Methoxy | -OCH₃ |

| Sulfonamide | -SO₂NR₂ |

Halogen/Metal Exchange Mechanisms

Halogen/metal exchange is a reaction where a halogen atom on an organic halide is swapped with a metal from an organometallic reagent, most commonly lithium from an alkyllithium compound. wikipedia.org This reaction is particularly rapid for aryl iodides and bromides. wikipedia.orgmsu.edu The rate of exchange follows the trend I > Br > Cl, with fluorides being generally unreactive. wikipedia.org

For this compound, treatment with an alkyllithium reagent like n-butyllithium would lead to a rapid and selective iodine/lithium exchange at position 6. This is because the carbon-iodine bond is the most polarizable and weakest among the carbon-halogen bonds present. wikipedia.orgwikipedia.org This exchange is often faster than proton abstraction, even of acidic protons. ias.ac.in The resulting aryllithium species is a versatile intermediate that can react with a wide range of electrophiles to introduce new functional groups at the original site of the iodine atom.

The mechanism of lithium-halogen exchange is thought to proceed through either a nucleophilic pathway involving an "ate-complex" or a single-electron transfer (SET) pathway that generates radical intermediates. wikipedia.org

Catalytic Cycles in Transition Metal-Mediated Transformations

Transition metal-catalyzed cross-coupling reactions are fundamental to modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. For a polysubstituted substrate such as this compound, these reactions typically proceed via a well-established catalytic cycle involving a low-valent metal catalyst, most commonly palladium.

Oxidative Addition, Transmetalation, and Reductive Elimination in Cross-Coupling

The generally accepted mechanism for palladium-catalyzed cross-coupling reactions involves a sequence of three key elementary steps: oxidative addition, transmetalation, and reductive elimination.

Oxidative Addition : The catalytic cycle begins with the insertion of a low-valent palladium(0) complex into the most reactive carbon-halogen bond of the aromatic substrate. In the case of this compound, the carbon-iodine (C-I) bond is significantly weaker and more polarizable than the carbon-chlorine (C-Cl) or carbon-fluorine (C-F) bonds. Consequently, oxidative addition occurs selectively at the C-I bond, forming a square planar palladium(II) intermediate. This step is often rate-determining and is influenced by the electron density of the metal center and the nature of the leaving group (I > Br > Cl > F).

Transmetalation : The newly formed organopalladium(II) halide complex then reacts with an organometallic nucleophile (R'-M). In this step, the organic group (R') from the organometallic reagent is transferred to the palladium center, displacing the halide (iodide) to form a diorganopalladium(II) complex. The halide is transferred to the other metal (M). This process is known as transmetalation. The nature of the organometallic reagent (e.g., organoboron, organozinc, organotin compounds) dictates the specific conditions required for this step.

Reductive Elimination : The final step is the reductive elimination from the diorganopalladium(II) complex. The two organic groups (the original benzoyl moiety and the newly transferred R' group) couple and are expelled from the metal center, forming the new carbon-carbon bond of the final product. This process regenerates the palladium(0) catalyst, which can then re-enter the catalytic cycle. The reductive elimination is typically favored for cis-oriented ligands on the palladium complex.

This catalytic cycle is illustrated in the following table, outlining the transformation of this compound.

| Step | Description | Intermediate/Product |

|---|---|---|

| 1. Oxidative Addition | Pd(0) inserts into the C-I bond of this compound. | Aryl-Pd(II)-I complex |

| 2. Transmetalation | An organometallic reagent (R'-M) transfers its organic group (R') to the palladium center, displacing the iodide. | Aryl-Pd(II)-R' complex |

| 3. Reductive Elimination | The aryl and R' groups couple, forming the final product and regenerating the Pd(0) catalyst. | Coupled Product + Pd(0) |

Role of Palladium and Other Metal Complexes in Catalysis

Palladium complexes are the most versatile and widely used catalysts for cross-coupling reactions due to their tolerance of a wide range of functional groups and the relatively mild conditions under which they operate. The choice of the palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and, critically, the ancillary ligands, is essential for a successful transformation.

Ligands, typically phosphines or N-heterocyclic carbenes (NHCs), play a crucial role in stabilizing the palladium center, modulating its reactivity, and influencing the efficiency of each step in the catalytic cycle.

Electron-rich and bulky ligands , such as tri-tert-butylphosphine (P(t-Bu)₃) or XPhos, can accelerate the rate of oxidative addition, particularly for less reactive C-Cl bonds. They also promote the reductive elimination step.

While palladium is dominant, other transition metals like nickel and copper are also employed. Nickel catalysts can be a more cost-effective alternative and sometimes offer complementary reactivity, especially for engaging less reactive electrophiles. Copper is often used as a co-catalyst, particularly in Sonogashira (alkyne coupling) and Ullmann-type reactions.

In the context of synthesizing advanced intermediates, this compound serves as a building block. For instance, in synthetic schemes detailed in patent literature, the precursor acid, 4-Chloro-2-fluoro-6-iodobenzoic acid, is first converted to its methyl ester. This ester is then poised for subsequent cross-coupling reactions to build more complex molecular architectures, such as kinase inhibitors.

Electronic and Steric Influences on Reactivity and Selectivity

In polyhalogenated aromatic compounds, the competition between different reaction sites is a key challenge. The reactivity and selectivity of cross-coupling reactions involving this compound are governed by a delicate interplay of electronic effects from the multiple halogen substituents and steric hindrance imposed by their positions on the ring.

Impact of Multiple Halogen Substituents on Aromatic Ring Activation

The different halogens on the benzene ring (I, Cl, F) exhibit distinct electronic properties and C-X bond strengths, which dictates the site of initial reactivity in palladium-catalyzed cross-coupling reactions. The established reactivity order for oxidative addition is C–I > C–Br > C–Cl >> C–F.

Iodine : The C-I bond is the longest and weakest among the carbon-halogen bonds, making it the most susceptible to oxidative addition by a Pd(0) catalyst. This ensures that cross-coupling reactions on this compound will occur selectively at the C6 position.

Chlorine : The C-Cl bond is significantly stronger and less reactive than the C-I bond. It typically requires more forcing conditions, such as higher temperatures and specialized, highly active catalysts (e.g., those with bulky, electron-rich phosphine (B1218219) ligands), to undergo oxidative addition. This difference allows for sequential functionalization, where the iodo-position is reacted first, leaving the chloro-position available for a subsequent, different coupling reaction.

The following table summarizes the relative bond dissociation energies (BDE) that inform the reactivity hierarchy.

| Bond | Approximate Bond Dissociation Energy (kcal/mol) | Reactivity in Oxidative Addition |

|---|---|---|

| C-F | ~115 | Very Low / Inert |

| C-Cl | ~84 | Low (Requires forcing conditions) |

| C-I | ~58 | High (Most reactive site) |

Steric Hindrance Effects in Reaction Efficiency and Regioselectivity

Steric hindrance plays a critical role in modulating the reaction rates and, in some cases, the regioselectivity of transformations involving this compound. The substituents at the ortho positions relative to the reactive C-I bond (the C2-fluoro and the C1-methoxycarbonyl groups) create a sterically congested environment.

This steric crowding can have several consequences:

Reduced Reaction Rate : The bulky groups flanking the iodine atom can hinder the approach of the large palladium catalyst complex to the C-I bond, potentially slowing the rate of oxidative addition compared to a less substituted iodobenzene. This phenomenon is often referred to as the "ortho effect."

Influence on Ligand Choice : To overcome steric hindrance, bulky yet effective ligands are often required. These ligands can form coordinatively unsaturated, reactive Pd(0) species that are small enough to access the hindered reaction site while also being active enough to facilitate the reaction.

The combination of a highly reactive C-I bond with the presence of other, less reactive halogen handles, all influenced by significant steric and electronic effects, makes this compound a valuable and challenging substrate for the controlled, stepwise synthesis of complex, multi-substituted aromatic compounds.

Spectroscopic Characterization Methodologies for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural analysis of organic molecules, providing detailed information about the chemical environment of individual atoms.

Proton NMR (1H NMR) for Methyl and Aromatic Proton Assignments

Carbon NMR (13C NMR) for Carbon Skeleton Confirmation

Similarly, specific experimental 13C NMR data for Methyl 4-chloro-2-fluoro-6-iodobenzoate is not publicly accessible. A theoretical analysis suggests that the 13C NMR spectrum would display eight distinct signals, corresponding to the eight carbon atoms in the molecule. The carbonyl carbon of the ester would resonate at the lowest field (typically 160-170 ppm). The aromatic carbons would appear in the range of approximately 110-165 ppm, with their precise chemical shifts dictated by the substitution pattern. The carbon of the methyl group would be found at the highest field (around 50-55 ppm).

Fluorine NMR (19F NMR) for Fluoro-Substituent Characterization

19F NMR spectroscopy is a highly sensitive technique for characterizing fluorine-containing compounds. In the case of this compound, the 19F NMR spectrum would be expected to show a single resonance for the fluorine atom attached to the aromatic ring. The chemical shift of this signal would be characteristic of a fluorine atom in such an electronic environment. Furthermore, coupling between the fluorine and the adjacent aromatic protons would likely be observed, providing valuable information for signal assignment in the 1H NMR spectrum.

Advanced NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

To definitively assign all proton and carbon signals and to establish the connectivity within the molecule, a suite of two-dimensional (2D) NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks, helping to identify the relationships between the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with their directly attached carbon atoms, enabling the unambiguous assignment of the protonated carbons in the aromatic ring and the methyl group.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments detect through-space interactions between protons. This could be used to confirm the spatial proximity of the substituents on the aromatic ring, for instance, by observing a correlation between the fluorine atom and a nearby proton.

Currently, there is no publicly available data from these advanced NMR experiments for this compound.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions, thereby providing information about the molecular weight and elemental composition of a compound.

Fragmentation Pattern Analysis for Structural Information

Mass spectrometry is a powerful tool for determining the molecular weight of a compound and obtaining structural information through the analysis of its fragmentation pattern. When this compound (Molecular Weight: 314.48 g/mol ) is subjected to ionization, typically by electron impact (EI), it forms a molecular ion (M⁺˙) which can then undergo fragmentation into smaller, charged ions. The analysis of the mass-to-charge ratio (m/z) of these fragments provides valuable clues about the molecule's structure.

For aromatic esters, fragmentation often involves cleavages adjacent to the carbonyl group. libretexts.org The stable aromatic ring tends to remain intact, often forming the base peak in the spectrum. libretexts.org Key fragmentation pathways for this compound are expected to include:

Loss of the Methoxy (B1213986) Radical (˙OCH₃): A common fragmentation for methyl esters is the alpha-cleavage leading to the loss of a methoxy radical, resulting in the formation of a stable acylium ion. This would produce a fragment with an m/z value of [M - 31]⁺.

Loss of the Methoxycarbonyl Radical (˙COOCH₃): Cleavage of the bond between the aromatic ring and the ester group can lead to the loss of the entire methoxycarbonyl radical, resulting in a fragment ion corresponding to the substituted benzene (B151609) ring [M - 59]⁺.

Loss of Halogens: Fragmentation may also involve the loss of halogen atoms, although the relative stability of the aryl-halogen bonds influences this process.

Aromatic Ring Fragments: The stable, substituted aromatic ring itself can be observed as a significant fragment. libretexts.org

The following table outlines the predicted major fragments for this compound.

| Predicted Fragment Ion | Neutral Loss | m/z of Fragment | Notes |

| [C₈H₅ClFIO₂]⁺˙ | None | 314 | Molecular Ion (M⁺˙) |

| [C₇H₂ClFI(CO)]⁺ | ˙OCH₃ | 283 | Formation of a stable acylium ion |

| [C₆H₂ClFI]⁺ | ˙COOCH₃ | 255 | Substituted benzene cation |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is an essential technique for identifying the functional groups present within a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The resulting spectrum provides a unique fingerprint of the compound.

Characteristic Vibrational Modes of Ester and Halogenated Aromatic Groups

The IR spectrum of this compound is characterized by absorption bands corresponding to its ester functional group and the substituted aromatic ring.

Ester Group: Aromatic esters exhibit a very strong and sharp absorption band for the carbonyl (C=O) stretch, typically appearing at a slightly lower wavenumber than saturated esters due to conjugation with the aromatic ring. libretexts.orgspectroscopyonline.com This peak is expected in the 1715-1730 cm⁻¹ region. spectroscopyonline.com Two additional strong bands corresponding to the C-O stretching vibrations of the ester group are also characteristic and are expected in the 1000-1300 cm⁻¹ range. libretexts.org Specifically, the asymmetric C-C-O stretch is typically found between 1310-1250 cm⁻¹, while the symmetric O-C-C stretch is observed from 1130-1100 cm⁻¹. spectroscopyonline.com

Halogenated Aromatic Group: The aromatic ring itself gives rise to several characteristic absorptions. Aromatic C-H stretching vibrations are typically observed as weak to medium bands above 3000 cm⁻¹. pressbooks.pub The carbon-carbon stretching vibrations within the aromatic ring produce a series of medium-intensity absorptions in the 1450-1600 cm⁻¹ region. pressbooks.pub The carbon-halogen (C-X) bonds also have characteristic stretching vibrations. These are typically strong and appear in the fingerprint region of the spectrum. The position of the C-X stretching peak is dependent on the mass of the halogen, with the frequency decreasing as the mass increases. spectroscopyonline.com

C-F Stretch: Expected in the 1000-1200 cm⁻¹ range. spectroscopyonline.com

C-Cl Stretch: Typically appears in the 700-850 cm⁻¹ range.

C-I Stretch: Appears at lower wavenumbers, generally below 600 cm⁻¹.

The expected vibrational frequencies for this compound are summarized in the table below.

| Functional Group | Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** | Intensity |

| Aromatic C-H | Stretch | ~3030 | Weak to Medium |

| Ester C=O | Stretch | 1715 - 1730 | Strong, Sharp |

| Aromatic C=C | Ring Stretch | 1450 - 1600 | Medium (multiple bands) |

| Ester C-C-O | Asymmetric Stretch | 1250 - 1310 | Strong |

| Ester O-C-C / C-F | Symmetric Stretch / Stretch | 1000 - 1200 | Strong |

| C-Cl | Stretch | 700 - 850 | Strong |

| C-I | Stretch | < 600 | Strong |

X-ray Crystallography

X-ray crystallography is the most definitive analytical method for determining the precise three-dimensional structure of a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, it is possible to map the electron density and thereby determine the exact positions of each atom in the crystal lattice.

Single-Crystal X-ray Diffraction for Definitive Molecular Structure

A single-crystal X-ray diffraction analysis of this compound would provide an unambiguous confirmation of its molecular structure. researchgate.net This technique would verify the connectivity of the atoms and the substitution pattern on the benzene ring, confirming the relative positions of the chloro, fluoro, iodo, and methoxycarbonyl groups. While a publicly available crystal structure for this specific compound was not identified in the searched literature, the methodology remains the gold standard for structural determination in the solid state.

Analysis of Bond Lengths, Bond Angles, and Torsional Angles

A crystallographic study would yield precise measurements of all bond lengths, bond angles, and torsional angles within the molecule. This data provides deep insight into the molecular geometry. Based on known structures of similar halogenated aromatic compounds, expected values can be predicted. The benzene ring would be nearly planar, with C-C bond lengths intermediate between single and double bonds. The C-X bond lengths will increase with the size of the halogen (C-F < C-Cl < C-I).

The table below presents typical bond lengths for the types of bonds present in the molecule.

| Bond | Typical Bond Length (Å) |

| Aromatic C-C | 1.39 - 1.40 |

| C-H | ~1.09 |

| C-F | ~1.35 |

| C-Cl | ~1.74 |

| C-I | ~2.10 |

| C=O (Ester) | ~1.23 |

| C-O (Ester) | ~1.36 |

| O-CH₃ (Ester) | ~1.44 |

Investigation of Conformation in the Solid State

The solid-state conformation of the molecule would be fully revealed by X-ray crystallography. A key conformational feature is the torsional angle between the plane of the ester group (-COOCH₃) and the plane of the aromatic ring. In many simple benzoates, these two planes are nearly coplanar to maximize electronic conjugation. However, in this compound, significant steric hindrance is expected from the two bulky ortho substituents (fluorine and iodine). This steric strain would likely force the ester group to twist out of the plane of the benzene ring, resulting in a non-planar conformation. The precise value of this dihedral angle would be a critical piece of information obtained from the crystallographic data.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the atomic and electronic levels. For Methyl 4-chloro-2-fluoro-6-iodobenzoate, these calculations offer a detailed picture of its geometry, electronic distribution, and reactivity.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. nih.gov For this compound, DFT calculations, often employing functionals like B3LYP with a suitable basis set, are utilized to determine the most stable three-dimensional arrangement of its atoms—its optimized geometry. nih.govscispace.com This process involves finding the minimum energy conformation of the molecule, which is crucial for understanding its physical and chemical properties. nih.gov The calculations provide key parameters such as bond lengths, bond angles, and dihedral angles.

Table 1: Selected Optimized Geometrical Parameters for a Halogenated Benzoate (B1203000) Derivative (Illustrative)

| Parameter | Bond Length (Å) | Bond Angle (°) |

|---|---|---|

| C-Cl | 1.74 | C-C-Cl |

| C-F | 1.35 | C-C-F |

| C-I | 2.10 | C-C-I |

| C=O | 1.21 | O-C-O |

| C-O | 1.34 | C-O-CH₃ |

Note: This table is illustrative and based on general bond lengths and angles for similar structures. Precise values for this compound would be obtained from specific DFT calculations.

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.net The MEP map displays regions of different electrostatic potential on the molecular surface, typically using a color scale where red indicates electron-rich areas (negative potential) and blue indicates electron-deficient areas (positive potential). researchgate.netresearchgate.net For this compound, the MEP map would likely show negative potential around the oxygen atoms of the ester group and the halogen atoms, indicating their susceptibility to electrophilic attack. Conversely, positive potential would be expected around the hydrogen atoms.

Frontier Molecular Orbital (FMO) theory is central to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO reflects its ability to accept electrons. scispace.com The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of molecular stability and reactivity. nih.gov A smaller gap suggests higher reactivity. For this compound, the distribution of the HOMO and LUMO densities would reveal the likely sites for electron donation and acceptance, respectively.

Table 2: Frontier Molecular Orbital Energies (Illustrative)

| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Note: These values are illustrative. Actual energies for this compound would be determined from specific quantum chemical calculations.

Computational Modeling of Reaction Mechanisms

Computational modeling allows for the detailed exploration of reaction pathways, providing insights that are often difficult to obtain through experimental methods alone.

A transition state is a high-energy, transient configuration of atoms that occurs during a chemical reaction as reactants are converted into products. Identifying and characterizing the geometry and energy of transition states is crucial for understanding the mechanism of a reaction. For reactions involving this compound, such as nucleophilic substitution or coupling reactions, computational methods can be used to locate the transition state structures. evitachem.com This involves searching the potential energy surface for a first-order saddle point.

Once the reactants, products, and transition states have been identified, an energy profile for the reaction pathway can be constructed. This profile plots the potential energy of the system as a function of the reaction coordinate, which represents the progress of the reaction. The energy difference between the reactants and the transition state is the activation energy, which determines the reaction rate. By calculating the energies of all stationary points along the reaction pathway, a comprehensive understanding of the reaction's thermodynamics and kinetics can be achieved.

Spectroscopic Parameter Prediction

Predicting spectroscopic parameters through computational methods is a cornerstone of modern chemical analysis, allowing for the theoretical validation of experimental data and the interpretation of complex spectra.

Computational NMR Chemical Shift Prediction and Comparison with Experimental Data

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for structure elucidation. Computational methods, such as Density Functional Theory (DFT), are routinely used to predict the ¹H and ¹³C NMR chemical shifts of organic molecules. This process involves optimizing the molecular geometry and then calculating the magnetic shielding tensors for each nucleus.

For this compound, such a computational study would be invaluable. The predicted chemical shifts for the aromatic protons and carbons, as well as for the methyl group of the ester, could be compared with experimentally obtained NMR data. This comparison would serve to confirm the structural assignment and provide a deeper understanding of how the electron-withdrawing and donating effects of the various halogen substituents influence the electronic environment of the benzene (B151609) ring. At present, no published studies contain either the predicted or a detailed comparison with experimental NMR data for this compound.

Conformational Analysis and Intramolecular Interactions

The three-dimensional arrangement of atoms in a molecule, or its conformation, is critical to its physical and chemical properties. The presence of multiple substituents on the benzene ring of this compound suggests the possibility of interesting conformational preferences and intramolecular interactions.

Derivatization and Synthetic Applications of Methyl 4 Chloro 2 Fluoro 6 Iodobenzoate

Methyl 4-chloro-2-fluoro-6-iodobenzoate as a Key Synthetic Precursor

The inherent reactivity and multifunctional nature of this compound position it as a pivotal starting material in numerous synthetic endeavors. Its utility is particularly pronounced in the realms of multistep organic synthesis and as a foundational element for the construction of intricate molecular frameworks. The compound is recognized as a versatile building block, primarily due to the differential reactivity of its halogen substituents, which allows for sequential and controlled chemical modifications. evitachem.com This characteristic is highly sought after in the synthesis of pharmaceuticals and materials with specific electronic or optical properties. evitachem.com

Utility in Multistep Organic Synthesis

The application of this compound in multistep organic synthesis is predicated on the ability to selectively address its various reactive sites. The presence of iodo, chloro, and fluoro groups, each with distinct reactivity profiles, enables a programmed sequence of reactions. This controlled reactivity is crucial for the efficient construction of complex target molecules, minimizing the need for extensive protecting group strategies. For instance, the highly reactive carbon-iodine bond can be selectively targeted in cross-coupling reactions while the other halogen atoms remain intact for subsequent transformations. This stepwise functionalization is a cornerstone of modern synthetic chemistry, allowing for the convergent and efficient assembly of elaborate structures.

Building Block for the Synthesis of Complex Molecules

As a versatile building block, this compound serves as a scaffold upon which molecular complexity can be systematically built. Its utility has been noted in the synthesis of various organic compounds where the tailored introduction of different substituents is required. evitachem.com The core aromatic ring, adorned with its specific halogen and ester functionalities, provides a robust framework that can be elaborated through a variety of synthetic operations. This makes it an attractive starting point for the synthesis of novel pharmaceutical intermediates and other high-value chemical entities.

Selective Functional Group Transformations

The synthetic utility of this compound is significantly enhanced by the ability to perform selective transformations on its distinct functional groups. This includes the manipulation of the ester moiety and, more importantly, the chemoselective reactions involving the different halogen atoms.

Manipulation of the Ester Moiety

The methyl ester group in this compound can undergo standard transformations, providing a handle for further molecular modifications. One of the most fundamental reactions is its hydrolysis to the corresponding carboxylic acid. This transformation is typically achieved under basic conditions, for example, using sodium hydroxide (B78521) in a mixture of methanol (B129727) and water. The resulting carboxylic acid can then serve as a precursor for the synthesis of amides, other esters, or can be used in reactions where a free carboxylic acid is required.

Furthermore, the ester can be reduced to the corresponding primary alcohol. This reduction can be accomplished using powerful reducing agents such as lithium aluminum hydride. The resulting benzyl (B1604629) alcohol derivative opens up another avenue for derivatization, including oxidation to the aldehyde or conversion to a leaving group for nucleophilic substitution reactions.

Chemoselective Reactions Involving Halogen Atoms (Iodine, Chlorine, Fluorine)

The differential reactivity of the three halogen atoms on the aromatic ring is a key feature that underpins the synthetic value of this compound. The carbon-iodine bond is the most labile and is readily cleaved in a variety of catalytic processes, making the iodine atom the primary site for initial functionalization.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination reactions, are particularly effective at the C-I position. The well-established reactivity trend for aryl halides in these reactions (I > Br > Cl) allows for the selective coupling of an aryl, alkynyl, or amino group at the 6-position, leaving the chlorine and fluorine atoms untouched for potential downstream modifications. For instance, in Suzuki-Miyaura couplings, the reaction can be carried out under mild conditions, ensuring that the less reactive C-Cl and C-F bonds remain intact.

The following table summarizes the typical reactivity of the halogen atoms in various cross-coupling reactions:

| Reaction Type | Reactivity Order | Typical Conditions |

| Suzuki-Miyaura Coupling | I > Br > Cl >> F | Pd catalyst (e.g., Pd(PPh₃)₄), base (e.g., K₂CO₃), boronic acid |

| Sonogashira Coupling | I > Br > Cl | Pd catalyst, Cu(I) co-catalyst, base (e.g., Et₃N), terminal alkyne |

| Heck Coupling | I > Br > Cl | Pd catalyst, base (e.g., Et₃N), alkene |

| Buchwald-Hartwig Amination | I > Br > Cl | Pd catalyst, phosphine (B1218219) ligand, base (e.g., NaOt-Bu), amine |

| Nucleophilic Aromatic Substitution | F > Cl > Br > I | Strong nucleophile, often at elevated temperatures |

Following the selective functionalization at the iodine position, the less reactive chlorine atom can be targeted under more forcing reaction conditions. Finally, the carbon-fluorine bond is the most robust and typically requires harsh conditions for cleavage, often through nucleophilic aromatic substitution (SNAAr) reactions, especially when activated by electron-withdrawing groups. This hierarchy of reactivity allows for a programmed and site-selective introduction of various substituents onto the aromatic ring.

Construction of Advanced Aromatic and Heterocyclic Architectures

The ability to sequentially and selectively functionalize this compound makes it an excellent precursor for the construction of complex aromatic and heterocyclic structures. By leveraging the differential reactivity of its halogen atoms, intricate molecular designs can be realized.

For example, an initial Suzuki or Sonogashira coupling at the iodine position can introduce a new aromatic or alkynyl substituent. This newly introduced group can then participate in a subsequent intramolecular cyclization reaction with one of the remaining halogen atoms or the ester moiety, leading to the formation of fused heterocyclic systems. For instance, a strategically chosen coupling partner could contain a nucleophilic group that, after the initial coupling, is positioned to displace the ortho-fluorine or chlorine atom, thereby constructing a new heterocyclic ring.

Furthermore, the sequential cross-coupling reactions at the iodine and then the chlorine positions allow for the synthesis of unsymmetrically substituted biaryl or more complex poly-aryl systems. These advanced aromatic architectures are of significant interest in materials science for applications in organic electronics and as ligands in catalysis. The ability to precisely control the substitution pattern on the central aromatic ring is crucial for fine-tuning the electronic and steric properties of the final molecules.

Synthesis of Biaryl and Polyaromatic Compounds

The construction of biaryl and polyaromatic systems is fundamental in the synthesis of pharmaceuticals, agrochemicals, and functional materials. This compound serves as an excellent starting material for these transformations, primarily through palladium-catalyzed cross-coupling reactions.

The iodine atom at the 6-position is the most reactive site for such couplings. Notably, Suzuki-Miyaura couplings with a variety of arylboronic acids have been successfully employed. These reactions typically proceed under mild conditions, utilizing a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) and a base like potassium carbonate. The reactions can be carried out at room temperature in a mixed solvent system of ethanol (B145695) and water, affording the desired biaryl products in good to excellent yields, generally ranging from 75% to 92%. A significant advantage of this approach is the preservation of the other halogen substituents (chloro and fluoro) and the methyl ester functionality, which can be utilized for further diversification.

| Reactant 1 | Reactant 2 (Arylboronic Acid) | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |

| This compound | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Ethanol/Water | 25 | 85-92 |

| This compound | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Ethanol/Water | 25 | 80-90 |

| This compound | 3-Pyridinylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Ethanol/Water | 25 | 75-85 |

While specific examples of its use in the synthesis of extended polyaromatic compounds through sequential cross-coupling reactions are less commonly documented in readily available literature, the foundational reactivity demonstrated in biaryl synthesis provides a clear and viable pathway for such applications. The remaining chloro and fluoro groups offer handles for subsequent coupling events, enabling the programmed assembly of complex polycyclic aromatic systems.

Preparation of Substituted Heterocycles

Heterocyclic compounds are ubiquitous in medicinal chemistry and drug discovery. This compound has proven to be a valuable precursor for the synthesis of a range of substituted heterocycles. Its utility is prominently highlighted in the synthesis of complex molecules, including kinase inhibitors.

In patented synthetic routes for novel kinase inhibitors, this halogenated benzoate (B1203000) is used as a key intermediate. For instance, it can be coupled with various heterocyclic boronic acids or esters in a Suzuki-type reaction to form a carbon-carbon bond between the benzoate ring and the heterocycle. This strategy allows for the modular construction of complex drug candidates.

Furthermore, the iodine can be displaced by nitrogen or other heteroatom nucleophiles under appropriate conditions, leading to the formation of fused heterocyclic systems. While detailed, publicly accessible research on a wide variety of specific heterocyclic preparations from this starting material is somewhat limited, its application in the proprietary synthesis of high-value compounds underscores its importance. The inherent functionality of the molecule allows for its incorporation into larger, more complex heterocyclic scaffolds through various synthetic strategies.

Contribution to Development of New Synthetic Methodologies and Reagents

The unique electronic and steric properties of this compound also make it a valuable substrate for exploring and developing new synthetic methods.

Exploration of Novel Reaction Conditions and Catalysts

The distinct reactivity of the three different halogen atoms on the same aromatic ring presents an ideal scenario for testing the selectivity of new catalytic systems. Researchers can fine-tune reaction conditions or design novel ligands for palladium and other transition metals to achieve selective coupling at the iodo, chloro, or even the typically inert fluoro position.

While specific literature detailing the development of entirely new catalysts using this particular substrate is not abundant, its structure is well-suited for studies aimed at achieving chemoselective cross-couplings on polyhalogenated arenes. Such studies are crucial for advancing the field of organic synthesis, as they enable more efficient and selective construction of complex molecules, reducing the need for protecting groups and shortening synthetic sequences.

Facilitating Access to Previously Challenging Chemical Scaffolds

The strategic placement of the halogen atoms on this compound provides a synthetic handle to construct molecular architectures that might otherwise be difficult to access. The ability to perform a selective cross-coupling at the iodine position, while leaving the chloro and fluoro groups untouched, allows for the introduction of a wide range of substituents in a specific and controlled manner.

This controlled introduction of functionality is particularly valuable in the synthesis of sterically hindered biaryls or molecules with precise electronic properties. The subsequent modification of the remaining halogen atoms can then be used to build up molecular complexity and create novel three-dimensional structures. For example, the synthesis of certain ortho-substituted biaryl compounds, which can be challenging due to steric hindrance, can be facilitated by using this pre-functionalized starting material. This enables medicinal chemists and material scientists to explore new areas of chemical space.

Q & A

Q. What are the common synthetic routes for preparing Methyl 4-chloro-2-fluoro-6-iodobenzoate, and what factors influence the choice of reagents and conditions?

- Methodological Answer : The synthesis typically involves halogenation and esterification sequences. For example, nucleophilic substitution reactions using iodine sources (e.g., KI) on pre-halogenated benzoate esters can introduce the iodo group. Fluorination and chlorination may employ agents like Selectfluor or thionyl chloride. Key factors include:

- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance reaction rates for halogenation .

- Temperature control : Halogenation reactions often require reflux (120°C under nitrogen) to avoid side reactions .

- Protecting groups : Methyl esters are stable under most halogenation conditions, simplifying stepwise functionalization .

Q. How is this compound characterized using spectroscopic methods?

- Methodological Answer : Structural confirmation relies on:

- 1H/13C-NMR : Identifies substituent positions via coupling patterns (e.g., para-fluoro groups show distinct splitting) .

- Mass spectrometry (MS) : High-resolution MS confirms molecular weight (expected ~314.48 g/mol) and detects isotopic patterns for bromine/iodine .

- Infrared (IR) spectroscopy : Ester carbonyl stretches (~1700 cm⁻¹) and C-I bonds (~500 cm⁻¹) validate functional groups .

Q. What are the stability considerations for storing and handling this compound?

- Methodological Answer :

- Storage : Store at 2–8°C in airtight, moisture-resistant containers to prevent hydrolysis of the ester group .

- Light sensitivity : Protect from UV light to avoid dehalogenation or radical side reactions .

- Handling : Use inert atmospheres (argon/nitrogen) during synthesis to minimize oxidative degradation .

Advanced Research Questions

Q. How can researchers address contradictory data regarding the regioselectivity of halogenation in the synthesis of polyhalogenated benzoates?

- Methodological Answer : Contradictions often arise from competing electronic and steric effects. Strategies include:

- Computational modeling : Use DFT calculations to predict reactive sites based on electron density maps .

- Isotopic labeling : Track halogen incorporation via ¹²⁷I NMR or mass spectrometry to confirm regiochemistry .

- Competitive experiments : Compare yields under varying conditions (e.g., solvent polarity, temperature) to identify dominant pathways .

Q. What strategies optimize reaction yields in multi-step syntheses involving halogenation and esterification?

- Methodological Answer :

- Sequential halogenation : Prioritize iodine introduction last due to its lower reactivity, minimizing side reactions .

- Catalytic additives : Use phase-transfer catalysts (e.g., tetrabutylammonium iodide) to enhance solubility of halogen sources .

- Purification : Employ column chromatography with gradient elution (hexane/EtOAc) to separate halogenated intermediates .

Q. How can researchers analyze unexpected byproducts using tandem mass spectrometry (MS/MS) and isotopic labeling?

- Methodological Answer :

- MS/MS fragmentation : Compare fragmentation patterns of the target compound and byproducts to infer structural deviations (e.g., loss of Cl vs. I groups) .

- Isotopic tracers : Synthesize derivatives with ¹³C-labeled methyl esters to track ester hydrolysis or transhalogenation .

- High-resolution MS : Identify exact masses of byproducts to propose plausible structures (e.g., dehalogenated or oxidized species) .

Q. What computational methods predict the reactivity of this compound in cross-coupling reactions?

- Methodological Answer :

- DFT calculations : Model transition states for Suzuki-Miyaura coupling to evaluate iodine’s leaving-group ability .

- Electrostatic potential maps : Visualize electron-deficient regions (e.g., iodine sites) for nucleophilic attack predictions .

- Solvent effects : Simulate reaction trajectories in polar vs. non-polar solvents to optimize catalytic systems .

Q. How can structure-activity relationship (SAR) studies leverage this compound derivatives for pharmacological applications?

- Methodological Answer :

- Bioisosteric replacements : Substitute iodine with bromine or trifluoromethyl groups to modulate lipophilicity and target binding .

- Pharmacophore mapping : Use X-ray crystallography to identify key interactions (e.g., halogen bonding with protein residues) .

- In vitro assays : Test derivatives against enzyme targets (e.g., kinases) to correlate substituent patterns with inhibitory potency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.